molecular formula C11H12ClNO4 B3749513 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid

Cat. No.: B3749513
M. Wt: 257.67 g/mol
InChI Key: NREBQBZRWTXQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid is a high-purity chemical compound intended for research and development purposes. This product is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on it for applications such as organic synthesis, where it can serve as a building block for more complex molecules, or in pharmaceutical research for exploring structure-activity relationships. The chloro and methoxy substituents on the phenyl ring are common pharmacophores found in molecules with biological activity, making this compound a valuable intermediate in medicinal chemistry projects . Its molecular structure features a propanoic acid chain linked to a carbamoyl group, which in turn is connected to a 5-chloro-2-methoxyaniline moiety. Please refer to the certificate of analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-17-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREBQBZRWTXQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Carbamoylation: The resulting amine is then reacted with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the carbamoyl derivative.

    Coupling with Propanoic Acid: The carbamoyl derivative is then coupled with propanoic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Products include 3-[(5-Chloro-2-hydroxyphenyl)carbamoyl]propanoic acid or 3-[(5-Chloro-2-formylphenyl)carbamoyl]propanoic acid.

    Reduction: Products include 3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid.

    Substitution: Products include derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Features Biological Activity/Properties References
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ Bromine (5-position), methoxy (2-position) Investigated for anti-inflammatory and anticancer applications; bromine enhances lipophilicity and steric bulk .
3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid C₁₀H₁₁NO₄ Hydroxyl (2-position) Antioxidant and anti-inflammatory activity; hydroxyl group promotes hydrogen bonding .
3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid C₁₁H₁₄O₄ Ethoxy (3-position), hydroxyl (4-position) Increased lipophilicity due to ethoxy group; modulates solubility and receptor interactions .
3-[(5-ethyl-3-methoxycarbonyl-thiophen-2-yl)carbamoyl]propanoic acid C₁₂H₁₅NO₅S Thiophene ring, ethyl, and methoxycarbonyl groups Potential enzyme inhibition via sulfur-containing heterocycle; differs in backbone structure .

Key Insights:

Halogen Substitution: Chlorine (as in the target compound) vs. Bromine’s larger size could improve membrane permeability but may reduce selectivity .

Methoxy vs. Hydroxyl Groups :

  • Methoxy groups (as in the target compound) enhance lipophilicity and metabolic stability compared to hydroxyl groups, which may increase solubility but susceptibility to oxidation or conjugation .

Positional Effects: Substituent positioning (e.g., 5-chloro vs. 4-chloro) significantly impacts steric and electronic interactions. For example, 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride shows distinct receptor binding compared to 3-chloro isomers due to spatial arrangement .

Research Findings and Data

Physicochemical Properties

  • Solubility: Hydroxyl groups improve water solubility (e.g., 3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid) at the expense of metabolic stability .

Biological Activity

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorinated aromatic ring .
  • A methoxy group .
  • A carbamoyl group linked to a propanoic acid backbone .

Its molecular formula is C12_{12}H14_{14}ClN1_{1}O3_{3}, with a molecular weight of approximately 257.7 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Using concentrated nitric and sulfuric acids.
  • Reduction : Employing lithium aluminum hydride or other reducing agents.

The reaction conditions are crucial for the successful synthesis of the compound, ensuring the preservation of functional groups that are essential for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays:

  • MTT Assay : This assay was utilized to assess cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results demonstrated that this compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity towards certain cancer types .

Table 1: Cytotoxicity Results from MTT Assay

Cell LineIC50 (µM)
U-87 (Glioblastoma)25
MDA-MB-231 (Breast)50

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of specific enzymes : The compound may interact with metabolic pathways, modulating enzyme activity.
  • Induction of apoptosis : Studies suggest that it may enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, leading to increased apoptosis in cancer cells .

Case Study 1: Antioxidant Activity

A series of derivatives related to this compound were synthesized and tested for antioxidant activity using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity greater than that of ascorbic acid, highlighting the potential for these compounds in therapeutic applications targeting oxidative stress .

Case Study 2: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of various derivatives demonstrated that modifications in the methoxy group significantly influenced the anticancer activity. Compounds with additional electron-donating groups showed enhanced potency against cancer cell lines, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the functionalization of propanoic acid derivatives. For example:

  • Step 1 : Activation of the carboxylic acid group (e.g., via chloride formation using thionyl chloride).
  • Step 2 : Coupling with 5-chloro-2-methoxyaniline under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the carbamoyl bond .
  • Step 3 : Purification via recrystallization or column chromatography. Reaction yields can be optimized by controlling temperature (0–25°C) and solvent polarity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR (400 MHz, DMSO-d6) to verify aromatic protons (δ 6.8–7.4 ppm) and the methoxy group (δ 3.8 ppm). 13C NMR confirms the carbonyl (δ ~170 ppm) and carbamoyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+ at m/z 298.05 for C12H13ClNO4) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction efficiency between the carbamoyl and phenyl moieties?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution by stabilizing intermediates.
  • Catalysts : Use coupling agents like HATU or EDCI to improve carbamoyl bond formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions, while gradual warming ensures completion .
  • Data Table :
SolventCatalystYield (%)Purity (%)
DCMEDCI7292
DMFHATU8597

Q. What strategies are effective in resolving contradictory biological activity data observed in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and fluorogenic substrates for enzymatic activity .
  • Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS .
  • Example : Discrepancies in IC50 values may arise from assay interference (e.g., compound aggregation). Use detergent (e.g., 0.01% Tween-20) to mitigate false positives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with the chlorophenyl moiety .
  • QSAR Models : Train models on analogues (e.g., thiophene- or imidazole-containing propanoic acids) to predict logP, solubility, and binding affinity .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and DMSO.
  • Counterion Screening : Salt formation (e.g., sodium or lithium salts) improves aqueous solubility .
  • Data Table :
SolventSolubility (mg/mL)
Water0.5
DMSO25
Ethanol8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid
Reactant of Route 2
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3-[(5-Chloro-2-methoxyphenyl)carbamoyl]propanoic acid

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